molecular formula C15H18N2O2 B2398630 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea CAS No. 1795410-79-5

1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea

Cat. No.: B2398630
CAS No.: 1795410-79-5
M. Wt: 258.321
InChI Key: AWWZHLXXBFAIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea is an organic compound that features a benzyl group, a furan ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea typically involves the reaction of benzyl isocyanate with 1-(furan-3-yl)propan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a carbamate intermediate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include amine or alcohol derivatives.
  • Substitution products include various substituted urea derivatives.

Scientific Research Applications

1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-(1-(furan-2-yl)propan-2-yl)urea
  • 1-Benzyl-3-(1-(thiophen-3-yl)propan-2-yl)urea
  • 1-Benzyl-3-(1-(pyridin-3-yl)propan-2-yl)urea

Comparison: 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

1-benzyl-3-[1-(furan-3-yl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12(9-14-7-8-19-11-14)17-15(18)16-10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWZHLXXBFAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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